4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine
Overview
Description
4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers.
Mechanism of Action
4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine works by inhibiting the BTK and ITK kinases, which are involved in the signaling pathways that regulate the survival and proliferation of cancer cells. By blocking these pathways, this compound can induce apoptosis (cell death) in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK and ITK kinases, the induction of apoptosis in cancer cells, and the suppression of the immune response. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine is that it has been shown to be effective against a wide range of cancers, including those that are resistant to other treatments. However, one limitation is that it may not be effective in all patients, and further research is needed to identify the optimal patient population for this treatment.
Future Directions
Future research on 4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine could focus on several areas, including the development of more efficient synthesis methods, the identification of biomarkers that could predict patient response to treatment, and the optimization of dosing and treatment regimens. Additionally, this compound could be tested in combination with other cancer treatments to enhance its effectiveness and reduce the risk of resistance.
Scientific Research Applications
4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the BTK and ITK kinases, which are essential for the survival and proliferation of cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4S/c23-17-1-4-19(5-2-17)32-16-22(28)26-9-7-24(8-10-26)18-3-6-20(27(29)30)21(15-18)25-11-13-31-14-12-25/h1-6,15H,7-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZARSOIKUPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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